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Piperidinol is an important scaffold in medicinal chemistry. The table below summarizes key research on

piperidinol-based compounds, which illustrates the scaffold's significance but also highlights that specific

NMR data for the core structure is often embedded in studies of more complex molecules.

Compound /
Study Focus

Relevance | Key Finding

Reported Analytical Data

PIPD1 & FMD-88
[1]

Anti-tuberculosis
Hit Optimization
[2]

2-Piperidinol as a
Reaction Product

[3]

Novel piperidinol-based MmpL3
inhibitors active against
Mycobacterium abscessus.

A commercially available
piperidinol compound (1) identified
as a hit against tuberculosis.

A unique six-membered ring 2-
piperidinol derivative was identified
as a major product of lysine
oxidation.

Compound structures confirmed by (*1)H-
NMR, (*M{13})C-NMR, and mass
spectrometry [1].

A 22-member library was synthesized;
biological activity (MIC) was reported, but
specific NMR shifts for the core 2-
piperidinol were not provided [2].

Serves as a structural analogue,
confirming the 2-piperidinol motif can be a
stable product in biochemical pathways [3].

How to Locate the Specific NMR Data
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Since the direct data is not readily available in the searched literature, here are practical steps you can take to

find it:

e Consult Specialized NMR Databases: Commercial spectral databases from suppliers like Sigma-
Aldrich (which provides general NMR impurity data [4]) or dedicated platforms like SciFinder and
Reaxys are the most reliable sources for curated NMR spectra of specific compounds.

¢ Search for Synthetic Procedures: The synthesis of simpler 2-piperidinol derivatives or its use as a
starting material in methodologies papers is more likely to contain full spectroscopic characterization.

¢ Predict the Spectrum: You can estimate the chemical shifts for 2-piperidinol using standard values
for piperidines and considering the effect of the hydroxyl group [5]. Protons on carbons adjacent to
nitrogen and oxygen are typically deshielded.

To help visualize the general workflow for characterizing such a compound, the following diagram outlines

the key steps from synthesis to data interpretation.
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Experimental Workflow for NMR Characterization

A Path Forward for Your Research

I hope this information helps contextualize your search for 2-Piperidinol NMR data. Obtaining this specific

spectrum likely requires querying a specialized analytical database.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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